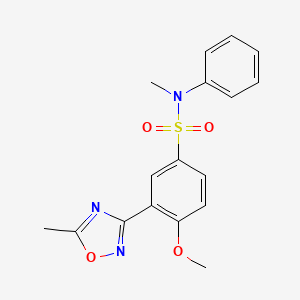
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide, also known as DIQO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DIQO is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mechanism of Action
The mechanism of action of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves the inhibition of CA IX, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many types of cancer cells, where it plays a role in regulating the pH of the extracellular environment and promoting tumor growth and metastasis. By inhibiting CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide disrupts this pH regulation and reduces the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the invasiveness and metastasis of cancer cells. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to have neuroprotective effects and to reduce intraocular pressure in animal models of glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and specificity as a CA IX inhibitor. This makes it a useful tool for studying the role of CA IX in cancer and other diseases. However, one limitation of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are a number of future directions for research on 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. One area of interest is the development of more effective synthesis methods for 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds. Another area of interest is the development of more potent and specific CA IX inhibitors for use in cancer and other diseases. In addition, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in combination with other anticancer agents for the treatment of cancer. Finally, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in the treatment of other diseases, such as glaucoma and neurological disorders.
Synthesis Methods
The synthesis of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroisoquinoline with ethyl 3-oxobutanoate in the presence of a base to form the intermediate compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropionic acid ethyl ester. This intermediate is then reacted with isobutylamine and benzenesulfonyl chloride to form the final product, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce the growth and metastasis of these cells. 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.3 nM. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma and other diseases.
properties
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)15-23-28(26,27)21-10-7-18(8-11-21)9-12-22(25)24-14-13-19-5-3-4-6-20(19)16-24/h3-8,10-11,17,23H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLRMLJFYTGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)



![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)



